(5-Methylpyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(5-Methylpyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H11Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine.
Bromination: The 5-methylpyridine undergoes bromination to form 3-(bromomethyl)-5-methylpyridine.
Amination: The brominated compound is then reacted with ammonia or an amine to form (5-Methylpyridin-3-yl)methanamine.
Formation of Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methylpyridin-3-yl)methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Studied for its effects on cellular processes and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a treatment for various diseases .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties, such as conductivity or reactivity .
Mechanism of Action
The mechanism of action of (5-Methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling and biochemical processes, ultimately affecting physiological functions .
Comparison with Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar structure but with the amine group at a different position on the pyridine ring.
(3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride: Contains an additional propylamine group.
Uniqueness:
- The specific positioning of the methyl and amine groups in (5-Methylpyridin-3-yl)methanamine dihydrochloride gives it unique chemical and physical properties.
- Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C7H12Cl2N2 |
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Molecular Weight |
195.09 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-2-7(3-8)5-9-4-6;;/h2,4-5H,3,8H2,1H3;2*1H |
InChI Key |
NARVTWILSPYBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN.Cl.Cl |
Origin of Product |
United States |
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